![molecular formula C6H12OS B15323364 {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol is a highly researched compound with significant potential in various fields of research and industry. It has a molecular formula of C6H12OS and a molecular weight of 132.2. This compound has garnered interest due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol involves several steps. One common method includes the reaction of cyclopropylmethanol with methylthiomethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles like halides or amines.
Aplicaciones Científicas De Investigación
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol has shown significant potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mecanismo De Acción
The mechanism of action of {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol can be compared with other similar compounds, such as:
Cyclopropylmethanol: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
Methylthiomethyl chloride: Used as a reagent in the synthesis of this compound, but lacks the cyclopropyl group.
Cyclopropylmethylthiol: Similar structure but with a thiol group instead of a hydroxyl group, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C6H12OS |
|---|---|
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
[1-(methylsulfanylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C6H12OS/c1-8-5-6(4-7)2-3-6/h7H,2-5H2,1H3 |
Clave InChI |
ZDSITJGSAUTKBO-UHFFFAOYSA-N |
SMILES canónico |
CSCC1(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


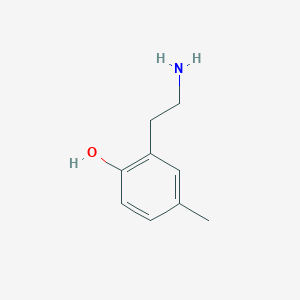
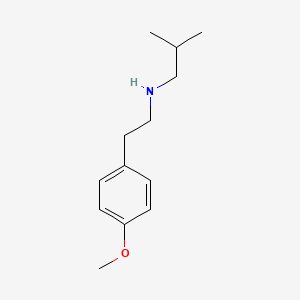
![4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B15323286.png)
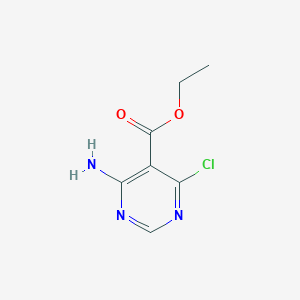
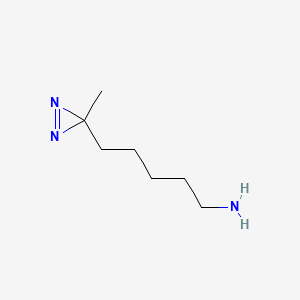
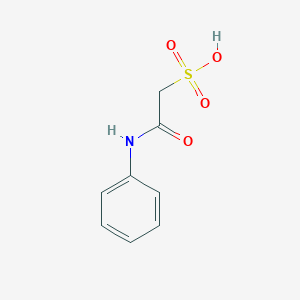

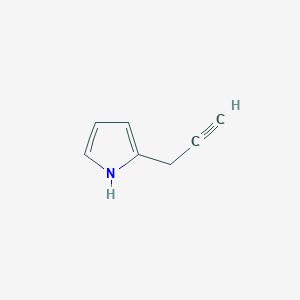
![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
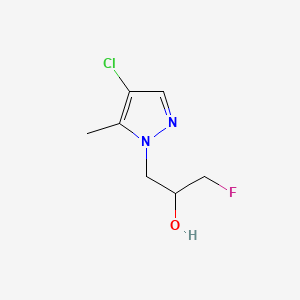
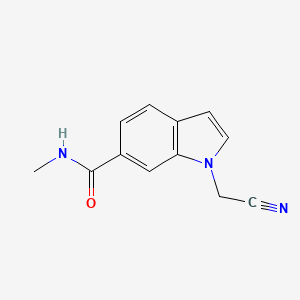
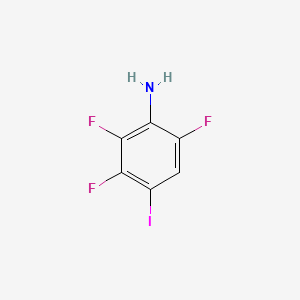
![3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B15323375.png)
